(+-)-1,2-Dipalmitoylglycerol

描述

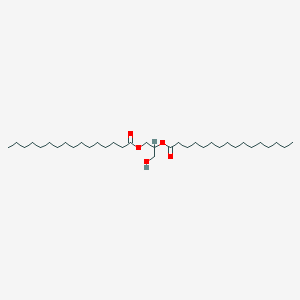

Structure

2D Structure

属性

IUPAC Name |

(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892078 | |

| Record name | (+/-)-1,2-Dipalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40290-32-2, 30334-71-5 | |

| Record name | (±)-1,2-Dipalmitoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40290-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1,2-dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-D-Dipalmitin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-1,2-Dipalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P33H2T7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis, Metabolism, and Endogenous Presence

Endogenous Production Pathways

The endogenous synthesis of 1,2-dipalmitoylglycerol, like other diacylglycerols, primarily occurs through several established metabolic routes within the cell, predominantly in the endoplasmic reticulum. biocyc.org

De Novo Synthesis (Kennedy Pathway): The most prominent production route is the de novo synthesis pathway, also known as the Kennedy pathway. frontiersin.orgfrontiersin.org This pathway begins with the phosphorylation of glycerol (B35011) to form glycerol-3-phosphate. aocs.org Subsequently, two sequential acylation reactions occur, catalyzed by acyltransferases that esterify fatty acids to the glycerol backbone. aocs.org Specifically for 1,2-dipalmitoylglycerol, these reactions involve two molecules of palmitoyl-CoA. The resulting molecule, 1,2-dipalmitoyl-sn-glycerol (B135180) 3-phosphate (a type of phosphatidic acid), is then dephosphorylated by the enzyme phosphatidic acid phosphatase (PAP) to yield 1,2-dipalmitoyl-sn-glycerol. biocyc.orgfrontiersin.org

Monoacylglycerol Acylation Pathway: Another significant route, particularly active in the intestine for the absorption of dietary fats, is the monoacylglycerol pathway. nih.govhmdb.ca In this pathway, 2-monoacylglycerols, which are end products of dietary fat digestion, are directly acylated to form 1,2-diacylglycerols. hmdb.ca The enzyme monoacylglycerol acyltransferase (MGAT) catalyzes this reaction. nih.gov

Hydrolysis of Triacylglycerols: 1,2-Diacylglycerols can also be generated from the breakdown of stored triacylglycerols (TAGs). This process is catalyzed by lipases, such as hormone-sensitive lipase (B570770) and diacylglycerol lipase, which remove a fatty acid from the TAG molecule. biocyc.orghmdb.ca

The table below summarizes the key enzymes involved in the primary production pathways of 1,2-diacylglycerols.

| Pathway | Key Enzyme(s) | Substrate(s) | Product |

| De Novo Synthesis (Kennedy Pathway) | Glycerol-3-phosphate acyltransferase, Acylglycerol-3-acyltransferase, Phosphatidic acid phosphatase | Glycerol-3-phosphate, Acyl-CoA | 1,2-Diacylglycerol |

| Monoacylglycerol Pathway | Monoacylglycerol acyltransferase (MGAT) | 2-Monoacylglycerol, Acyl-CoA | 1,2-Diacylglycerol |

| Triacylglycerol Hydrolysis | Hormone-sensitive lipase, Diacylglycerol lipase | Triacylglycerol | 1,2-Diacylglycerol |

Involvement in Triacylglycerol Biosynthesis

1,2-Dipalmitoyl-rac-glycerol is a direct and crucial precursor in the synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. biocyc.orgaocs.org The formation of TAG from DAG represents a key metabolic branch point.

The final step in TAG biosynthesis is the acylation of the free hydroxyl group at the sn-3 position of a 1,2-diacylglycerol molecule. biocyc.org This reaction is primarily catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT), which transfers a third fatty acyl-CoA to the DAG backbone. biocyc.orgasm.org This is considered the only dedicated step in the synthesis of TAG. biocyc.org

However, the specific fatty acid composition of the DAG molecule can influence its metabolic fate. Research has indicated that dipalmitoylglycerol is a poor substrate for DGAT1, one of the two major DGAT enzymes. nih.gov This suggests that the conversion of 1,2-dipalmitoylglycerol to triacylglycerol may be less efficient compared to DAGs with other fatty acid compositions, potentially diverting it towards other metabolic pathways, such as phospholipid synthesis. nih.gov

An alternative pathway for TAG synthesis that involves 1,2-diacylglycerol is catalyzed by phospholipid:diacylglycerol acyltransferase (PDAT). In this route, the acyl group is transferred from a phospholipid, such as phosphatidylcholine, to DAG to form TAG. biocyc.orgasm.org

Role in Glycerol Metabolism

1,2-Dipalmitoyl-rac-glycerol occupies a central position in glycerol metabolism, acting as a critical intermediate that dictates the flow of substrates towards either energy storage (triacylglycerols) or the synthesis of structural membrane lipids (phospholipids).

The metabolic journey begins with glycerol, which is converted to glycerol-3-phosphate. researchgate.net This molecule serves as the foundational backbone for glycerolipid synthesis. aocs.org Through the actions of acyltransferases, it is converted to phosphatidic acid (e.g., 1,2-dipalmitoyl-sn-glycerol 3-phosphate). frontiersin.orgmedchemexpress.com The dephosphorylation of phosphatidic acid yields 1,2-diacylglycerol. aocs.org

At this juncture, 1,2-dipalmitoyl-rac-glycerol stands at a metabolic crossroads:

Pathway to Energy Storage: It can be acylated to form triacylglycerol, as detailed in the previous section. biocyc.org

Pathway to Membrane Synthesis: Alternatively, it serves as the substrate for the synthesis of major membrane phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) via the Kennedy pathway. aocs.orgnih.govresearchgate.net This involves the addition of a phosphobase (from CDP-choline or CDP-ethanolamine) to the sn-3 position of the DAG molecule. nih.govresearchgate.net

The balance between these competing pathways is tightly regulated and crucial for maintaining lipid homeostasis within the cell. biocyc.orgnih.gov The specific pool of 1,2-dipalmitoylglycerol is particularly important for the synthesis of dipalmitoylphosphatidylcholine, the main component of lung surfactant. umich.edu

The metabolic fates of 1,2-Dipalmitoyl-rac-glycerol are summarized in the table below.

| Metabolic Pathway | Key Enzyme(s) | Product(s) | Metabolic Function |

| Triacylglycerol Synthesis | Diacylglycerol acyltransferase (DGAT), Phospholipid:diacylglycerol acyltransferase (PDAT) | Triacylglycerol (TAG) | Energy Storage |

| Phospholipid Synthesis | Cholinephosphotransferase, Ethanolaminephosphotransferase | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | Membrane Structure & Function |

Occurrence and Distribution in Biological Systems

1,2-Dipalmitoyl-rac-glycerol, as an endogenous metabolite, is found throughout the human body and in other biological systems. medchemexpress.comnih.gov Its presence is fundamental to the cellular structure and metabolic activities of most tissues.

Based on data from the Human Metabolome Database, the stereoisomer 1,2-dipalmitoyl-sn-glycerol is ubiquitously present in all human tissues. nih.gov At the subcellular level, it is primarily located within cellular membranes, consistent with its role as a precursor for membrane phospholipids. nih.gov It is also found in the extracellular space. nih.gov

Beyond humans, this compound has been identified as a metabolite in mice and in microorganisms like Escherichia coli. nih.govebi.ac.uk It is also a natural component of various dietary fats and oils, including bovine milk fat and certain vegetable oils. umich.edumedchemexpress.com The presence of dipalmitoylglycerol as a precursor is particularly critical in the lungs for the production of dipalmitoylphosphatidylcholine, the primary surface-active component of pulmonary surfactant, which is essential for respiratory function. umich.edu

The table below details the known biological locations of 1,2-Dipalmitoyl-sn-glycerol.

| System Level | Location | Source |

| Organism | Human, Mouse, E. coli | nih.gov, ebi.ac.uk |

| Human Tissue | All Tissues | nih.gov |

| Cellular | Membrane, Extracellular | nih.gov |

| Specific Biological Context | Precursor for Lung Surfactant | umich.edu |

| Dietary Sources | Bovine Milk Fat, Vegetable Oils | medchemexpress.com, umich.edu |

Synthetic Methodologies and Derivatization for Research Applications

Chemical Synthesis Approaches

The chemical synthesis of 1,2-dipalmitoyl-rac-glycerol typically involves the esterification of glycerol (B35011) with palmitic acid. One common method is the direct esterification under acidic conditions. smolecule.com Another approach involves reacting glycerol with glycidyl (B131873) esters or ethers in the presence of an ammonium (B1175870) salt. semanticscholar.org Protecting group strategies are often employed to ensure the regioselective acylation of the sn-1 and sn-2 positions of the glycerol backbone. For instance, a common precursor is 1,2-di-O-hexadecanoyl-3-O-benzyl-sn-glycerol, from which the benzyl (B1604629) protecting group can be removed to yield the desired product. chemicalbook.com The purity of the final product is often assessed by techniques like thin-layer chromatography (TLC). tennessee.edu

| Starting Material | Reagents | Key Steps | Reference |

| Glycerol | Palmitic Acid | Acid-catalyzed esterification | smolecule.com |

| Glycerol | Glycidyl esters/ethers | Ammonium salt catalysis | semanticscholar.org |

| 1,2-di-O-hexadecanoyl-3-O-benzyl-sn-glycerol | - | Deprotection of benzyl group | chemicalbook.com |

Combined Chemo-Enzymatic Strategies

Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic methods to achieve efficient and selective synthesis. nih.gov A typical chemo-enzymatic route might involve the enzymatic synthesis of a key intermediate followed by chemical modification. For example, a 1,3-specific lipase (B570770) can be used to selectively acylate the sn-1 position of glycerol, followed by a chemical acylation step at the sn-2 position. smolecule.com This sequential approach minimizes the formation of unwanted 1,3-diacylglycerol byproducts. smolecule.com Another strategy involves the enzymatic transesterification of a vinyl ester with glycidol, followed by a chemical cycloaddition of CO2 to yield glycerol carbonate acrylate (B77674) or methacrylate. rsc.org These hybrid approaches allow for the construction of complex lipid molecules with a high degree of control over their structure. nih.gov

Racemic and Stereoselective Synthesis Pathways

The synthesis of 1,2-dipalmitoyl-glycerol can be tailored to produce either a racemic mixture or a specific stereoisomer.

Racemic Synthesis: Most non-stereospecific chemical and enzymatic methods yield 1,2-dipalmitoyl-rac-glycerol, a 50:50 mixture of the sn-1,2- and sn-2,3-enantiomers. ethz.ch This is often sufficient for applications where stereochemistry is not critical.

Stereoselective Synthesis: The preparation of enantiomerically pure 1,2-dipalmitoyl-sn-glycerol (B135180) requires a stereoselective approach. ethz.ch This can be achieved through several methods:

Chiral Pool Synthesis: This method utilizes a chiral starting material, such as L-glyceric acid, to construct the optically active phospholipid molecule. acs.orgresearchgate.net

Enzymatic Resolution: This technique involves the use of enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, phospholipase A2 can be used to hydrolyze one enantiomer of a racemic phosphatidylcholine mixture, leaving the other intact. cdnsciencepub.com

Chiral Auxiliaries: An enantiopure auxiliary group can be attached to the glycerol backbone to direct the acylation to specific positions, and is later removed. smolecule.com

The choice between a racemic and stereoselective synthesis depends on the intended application of the final product, as the biological activity of diacylglycerols can be highly dependent on their stereochemistry. ethz.chupol.cz

| Synthesis Type | Approach | Key Principle | Reference |

| Racemic | Standard chemical/enzymatic synthesis | Non-selective reaction with glycerol's enantiotopic groups | ethz.ch |

| Stereoselective | Chiral Pool Synthesis | Use of an inherently chiral starting material like L-glyceric acid | acs.orgresearchgate.net |

| Stereoselective | Enzymatic Resolution | Enzyme selectively modifies one enantiomer in a racemic mixture | cdnsciencepub.com |

| Stereoselective | Chiral Auxiliaries | A removable chiral group directs the stereochemical outcome of a reaction | smolecule.com |

Derivatization for Functional Probes and Complex Lipid Synthesis

1,2-Dipalmitoyl-rac-glycerol is a valuable building block for the synthesis of more complex lipids and functional probes for research. biosynth.com

Development of Phospholipid-Based Probes for Biochemical Sensing

1,2-Dipalmitoyl-rac-glycerol can be derivatized to create phospholipid-based probes for detecting various biological molecules and events. nih.gov A common strategy involves the phosphorylation of the free hydroxyl group, followed by the attachment of a reporter molecule. For example, it can be converted to its cyclic phosphate (B84403) triester using ethylene (B1197577) chlorophosphate, which can then be opened by nucleophilic addition to introduce a functional group. nih.gov This approach has been used to synthesize fluorescent probes for detecting reactive oxygen species like peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂), as well as hydrogen sulfide (B99878) (H₂S). nih.gov These probes typically consist of the 1,2-dipalmitoyl-rac-glycero-3-phosphocholine backbone linked to a fluorescent reporter whose signal is modulated by the target analyte. nih.gov

Utilization as a Building Block for Advanced Lipid Constructs

The versatility of 1,2-dipalmitoyl-rac-glycerol makes it a fundamental component in the synthesis of a wide range of advanced lipid constructs. biosynth.comgoogle.com It is a precursor for the synthesis of various phospholipids (B1166683), such as phosphatidylcholines and phosphatidylethanolamines, by reacting the free hydroxyl group with a suitable phosphodiester headgroup. acs.orgresearchgate.net For instance, a convenient three-step synthesis can convert a 1,2-diacyl-sn-glycerol to its corresponding thiophosphoric acid dichloride using PSCl₃, which can then be reacted with ethanolamine (B43304) to form a phosphatidylethanolamine (B1630911) analog. nih.gov It has also been used in the total synthesis of complex glycoglycerolipids, such as 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol, which has shown inhibitory activity against human Myt1-kinase. nih.gov These synthetic lipids are crucial for creating model membranes, liposomes for drug delivery, and for studying lipid-protein interactions. smolecule.comchemimpex.commedchemexpress.com

Interfacial and Membrane Dynamics Studies

Influence on Membrane Fluidity and Permeability

The introduction of 1,2-dipalmitoyl-rac-glycerol into phospholipid bilayers has a profound effect on membrane fluidity and domain organization. Studies using model membranes composed of phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS) have shown that this saturated diacylglycerol can induce lateral phase separation. mdpi.com This results in the coexistence of distinct liquid-crystalline (fluid) and gel (ordered) phases within the bilayer. mdpi.com

Contribution to Lipid Raft Microdomain Formation

Lipid rafts are specialized microdomains within cell membranes, often enriched in cholesterol and sphingolipids, that serve as platforms for protein signaling. While the primary components of rafts are typically phospholipids (B1166683) and cholesterol, other lipids like diacylglycerols can significantly influence their formation and stability. researchgate.net

The ability of 1,2-dipalmitoyl-rac-glycerol to induce the formation of ordered, gel-like domains within a more fluid bilayer is directly relevant to the concept of raft formation. mdpi.com By preferentially partitioning into these domains, it contributes to the lipid sorting and phase separation that are hallmarks of raft-like structures. mdpi.com This sequestration affects the local membrane environment, which can then influence the recruitment or exclusion of specific proteins and other lipids, thereby modulating the function of these signaling platforms.

Interactions with Membrane-Associated Proteins and Receptors

One of the most significant roles of 1,2-dipalmitoyl-rac-glycerol is its function as a second messenger in cellular signaling, primarily through its interaction with Protein Kinase C (PKC). nih.gov By mimicking endogenous diacylglycerols, it can activate PKC, a crucial enzyme in pathways controlling cell growth, differentiation, and apoptosis. mdpi.comnih.gov

Research has demonstrated that this activation is highly dependent on the lipid's environment within the membrane. mdpi.com Studies using bilayers of phosphatidylcholine and phosphatidylserine revealed that when 1,2-dipalmitoyl-rac-glycerol is sequestered within the gel phase of the membrane, it is unable to effectively activate PKC. mdpi.com However, the introduction of other molecules, such as polyunsaturated fatty acids, can increase the amount of the diacylglycerol in the more fluid, liquid-crystalline phase. mdpi.com This redistribution dramatically enhances its availability to interact with and activate PKC, highlighting the critical link between membrane physical state and cellular signaling events. mdpi.com

Table 1: Factors Influencing 1,2-Dipalmitoyl-rac-glycerol and PKC Interaction

| Condition | Effect on Membrane | PKC Activation | Reference |

|---|---|---|---|

| DP-rac-G alone in PC/PS bilayer | Induces phase separation; DP-rac-G is sequestered into gel phase. | No activation observed. | mdpi.com |

| DP-rac-G in PC/PS bilayer with PUFAs | Increases amount of DP-rac-G in liquid-crystalline phase. | Dramatically increased. | mdpi.com |

| DP-rac-G in PC/PS bilayer with palmitic acid | No change in the amount of gel phase lipid. | No effect on PKC activity. | mdpi.com |

Investigations using Model Membrane Systems (e.g., Liposomes, Supported Bilayers)

Model membrane systems are indispensable tools for elucidating the specific effects of lipids like 1,2-dipalmitoyl-rac-glycerol on membrane properties. Liposomes, which are microscopic vesicles composed of a lipid bilayer, are frequently used to study its role in drug delivery formulations and to investigate its interactions with other membrane components. tandfonline.com

Supported lipid bilayers, often formed on substrates like silica (B1680970) or mica, provide a stable platform for techniques such as atomic force microscopy and surface plasmon resonance to study membrane structure and protein binding. Studies on the interaction of 1,2-dipalmitoyl-rac-glycerol with PKC, for instance, have relied on model bilayers composed of defined mixtures of phosphatidylcholine and phosphatidylserine to control the membrane environment precisely. mdpi.com These model systems allow researchers to isolate variables and directly attribute changes in membrane properties or protein activity to the presence and phase behavior of the diacylglycerol. mdpi.com

Lipid-Lipid Interactions within Membranes

The interactions between 1,2-dipalmitoyl-rac-glycerol and other lipids are complex and drive significant changes in membrane organization. Its introduction into bilayers made of phosphatidylcholine and phosphatidylserine leads to a demixing of lipids and the formation of separate domains. mdpi.com This indicates that the interactions between the diacylglycerol and saturated phospholipids in an ordered state are more favorable than with lipids in a disordered state. mdpi.com

The sequestration of 1,2-dipalmitoyl-rac-glycerol into these gel-like domains demonstrates strong cohesive interactions among saturated lipid species. mdpi.com Conversely, the presence of polyunsaturated fatty acids can disrupt these interactions, promoting the integration of the diacylglycerol into more fluid domains. mdpi.com This highlights how lipid-lipid interactions are a dynamic interplay of lipid shape, acyl chain saturation, and the presence of other membrane-active molecules.

Molecular Interactions with Antioxidants (e.g., Epigallocatechin-3-gallate)

While the direct molecular interactions between 1,2-dipalmitoyl-rac-glycerol and the antioxidant epigallocatechin-3-gallate (EGCG) are not extensively documented in the surveyed literature, the broader context of antioxidant-membrane interactions is an active area of research. Generally, the efficacy of an antioxidant within a membrane is dependent on its ability to partition into the lipid bilayer and its location therein.

Some studies have explored the antioxidant effects of other molecules in the presence of diacylglycerols. For example, the antioxidant vitamin E can inhibit PKC activity by reducing the generation of membrane-derived diacylglycerol. researchgate.net Other research has shown that certain diacylglycerol adducts can themselves induce the expression of cellular antioxidant systems. nih.gov However, pro-oxidative and neutral effects of diacylglycerols have also been reported, indicating that their role in lipid oxidation is complex and context-dependent. Further research is needed to elucidate the specific interactions between 1,2-dipalmitoyl-rac-glycerol and antioxidants like EGCG within a membrane environment.

Membrane Penetration Studies of Associated Molecules

The compound 1,2-Dipalmitoyl-rac-glycerol and its phospholipid derivative, 1,2-dipalmitoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DPPG), are fundamental components in the construction of model biomembranes, such as liposomes and monolayers. medchemexpress.comchemimpex.comontosight.ai These models are instrumental in studying the interactions and penetration capabilities of various associated molecules.

Research has utilized monolayers composed of lipids like DPPG to investigate the penetration kinetics of novel antimicrobial agents. nih.gov Studies involving arginine-based cationic surfactants have demonstrated that both electrostatic forces and steric hindrance are critical factors governing the interaction between the surfactant and the lipid monolayer. nih.gov Using techniques like compression isotherms, researchers have observed that the insertion of these surfactant molecules into the lipid layer causes an expansion of the monolayer. nih.gov Notably, due to their positive charge, these cationic compounds show a preferential and more significant incorporation into negatively charged DPPG monolayers compared to zwitterionic ones. nih.gov

Differential scanning calorimetry (DSC) is another key technique used to probe these interactions. By analyzing changes in the thermotropic phase transition of multilamellar lipid vesicles, the penetration of molecules into the lipid bilayer can be characterized. For instance, the interaction of arginine-based surfactants with DPPG vesicles results in measurable shifts in the main phase transition temperature (Tm), which correlate with the compounds' antimicrobial efficacy. nih.gov

The encapsulation and interaction of other types of molecules have also been explored. In one study, the encapsulation efficiency of Epigallocatechin-3-Gallate (EGCG) within DPPG liposomes was calculated to be 67%. mdpi.com The research showed that the interaction between EGCG and the DPPG membrane offers protection to the phospholipid's phosphate (B84403) and carbonyl groups from UV-induced oxidative stress. mdpi.com This indicates that EGCG is effectively incorporated into the membrane structure.

These studies underscore the utility of 1,2-dipalmitoyl-rac-glycerol derivatives in creating reliable model systems to elucidate the physicochemical processes that govern how associated molecules penetrate and integrate into lipid membranes. chemimpex.comnih.gov

Table 1: Research Findings on Molecular Penetration into DPPG Model Membranes

| Associated Molecule | Model System | Key Findings | Analytical Technique(s) |

|---|---|---|---|

| Arginine-Based Cationic Surfactants | DPPG Monolayers & Vesicles | Penetration is governed by electrostatic forces and steric hindrance; causes monolayer expansion; better incorporation into anionic DPPG than zwitterionic lipids. nih.gov | Langmuir Compression Isotherms, Differential Scanning Calorimetry (DSC) |

| Epigallocatechin-3-Gallate (EGCG) | DPPG Liposomes | Achieved an encapsulation efficiency of 67%; protects phospholipid groups from oxidative damage. mdpi.com | Dialysis, VUV Photo-absorption Spectroscopy |

| Milk-Derived Antimicrobial Peptides | Phospholipid Monolayers | Peptides demonstrate the ability to penetrate into model biomembranes. moleculardepot.com | Not specified in abstract |

Bacterial Membrane Targeting Mechanisms

The cytoplasmic membranes of bacteria are a primary target for many antimicrobial compounds, a strategy that holds promise for overcoming antibiotic resistance. researchgate.netresearchgate.net Bacterial membranes are distinct from their mammalian counterparts, often featuring a high concentration of anionic phospholipids like phosphatidylglycerol (PG). nih.govmdpi.com Consequently, 1,2-dipalmitoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DPPG), a saturated form of PG, is extensively used to create model membranes that mimic the surface of bacteria, particularly Gram-positive bacteria. mdpi.commanchester.ac.uk

The primary mechanism for targeting involves electrostatic interactions. Cationic antimicrobial peptides (AMPs) and surfactants are electrostatically attracted to the negatively charged surface of bacterial membranes conferred by lipids such as DPPG. nih.govnih.gov Following this initial attraction, hydrophobic interactions often drive the insertion of the antimicrobial agent into the lipid bilayer, leading to membrane disruption and permeabilization. nih.govnih.gov

Studies on various antimicrobial agents have elucidated these targeting mechanisms in detail:

Radially Amphiphilic AMPs: A class of engineered AMPs has been shown to specifically recognize and interact with PG. These peptides demonstrate a strong affinity for DPPG-containing membranes while showing minimal interaction with zwitterionic phospholipids commonly found in mammalian cells, highlighting a selective targeting mechanism. nih.gov

Antimicrobial Lipopeptides: Research on the lipopeptide brevilaterin B confirmed that its antibacterial action stems from a membrane interaction mechanism. nih.gov Using a model membrane composed of a 7:3 ratio of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and DPPG, studies proved that brevilaterin B binds to and integrates into the lipid bilayer. This integration leads to a conformational change in the peptide and increases the membrane's permeability. nih.gov Similarly, other studies confirm that the bacterial cell membrane is the target for various short cationic lipopeptides, whose monomers are the primary active form. researchgate.net

Cationic Surfactants: Arginine-based gemini (B1671429) surfactants have been found to be most active in DPPG systems, indicating a strong interaction with these anionic lipids, which is a crucial step in their antimicrobial action. nih.gov

To create more sophisticated models, researchers use binary lipid mixtures. For example, a combination of DPPG and 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (TMCL) can mimic the cytoplasmic membrane of Gram-positive bacteria, while a DPPG and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) mixture can model Gram-negative bacterial membranes. manchester.ac.uk These models allow for detailed structural studies, using techniques like neutron reflection, to understand precisely how AMPs cause structural damage to different types of bacterial membranes. manchester.ac.uk

Table 2: Mechanisms of Bacterial Membrane Targeting via DPPG-Containing Models

| Antimicrobial Agent | Model Membrane Composition | Targeting Mechanism | Consequence |

|---|---|---|---|

| Radially Amphiphilic Peptides | DPPG, POPG, DOPG | Selective interaction with the headgroup of PG lipids. nih.gov | High binding affinity to PG-rich membranes. nih.gov |

| Brevilaterin B (Lipopeptide) | DPPC/DPPG (7:3) | Binds to liposomes, integrates into the lipid bilayer. nih.gov | Increased membrane permeability, conformational change of the peptide. nih.gov |

| Short Cationic Lipopeptides | DPPG/DPPC | Monomers act as the main active form, targeting the bacterial membrane. researchgate.net | Membrane damage. researchgate.net |

| Arginine-Based Gemini Surfactants | DPPG | Strong electrostatic interaction and insertion into the monolayer. nih.gov | High activity in negatively charged membrane systems. nih.gov |

Cellular and Molecular Signaling Pathways

Modulation of Protein Kinase C (PKC) Activity and Downstream Signaling

1,2-Dipalmitoyl-rac-glycerol, as a diacylglycerol (DAG), is a crucial endogenous activator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to a multitude of cellular processes. nih.gov The activation of PKC by DAG is a fundamental mechanism in signal transduction. 1,2-Dipalmitoyl-sn-glycerol (B135180), a stereoisomer, has been shown to activate PKC by 15% when applied at a concentration of 25 μM. mdpi.com

The activation process involves the recruitment of PKC from the cytosol to the cell membrane, where it binds to DAG. This interaction, often requiring the presence of calcium ions, induces a conformational change in the PKC molecule, displacing a pseudosubstrate domain from the catalytic site and thus switching the enzyme to its active state. nih.govsmolecule.com However, the specific structure of the DAG molecule, including the fatty acid chains, influences its efficacy as a PKC activator. Diacylglycerols with two saturated fatty acids, such as the dipalmitoyl form, are reported to be less effective PKC activators compared to those with shorter or unsaturated fatty acid chains. smolecule.com

Once activated, PKC phosphorylates a wide array of substrate proteins, initiating a cascade of downstream signaling events that regulate functions such as cell growth, differentiation, apoptosis, and cytoskeletal organization. molbiolcell.orgnih.gov

The activation of Protein Kinase C by 1,2-Dipalmitoyl-rac-glycerol serves as a critical junction in cellular signaling, propagating and amplifying initial signals through various transduction cascades. smolecule.commolbiolcell.org Upon activation, PKC phosphorylates target proteins within cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. larodan.com This phosphorylation chain reaction ultimately alters cellular function. smolecule.com

Table 1: Research Findings on PKC Activation and Signal Transduction

| Finding | Compound Variant | Observation | Source |

| PKC Activation | 1,2-Dipalmitoyl-sn-glycerol | Activates PKC by 15% at 25 μM concentration. | mdpi.com |

| General Mechanism | Synthetic 1,2-diglycerides | Act as activators of the serine-threonine kinase PKC, which requires Ca²⁺ for activation. smolecule.com | smolecule.com |

| Downstream Effect | rac-1,2-Dipalmitoylglycerol-d5 | Mimics natural diacylglycerol to activate PKC, leading to a cascade of intracellular signaling events. molbiolcell.org | molbiolcell.org |

| Structural Influence | 1,2-Diacylglycerols with two saturated fatty acids | Less effective in activating PKC compared to those with short or unsaturated chains. smolecule.com | smolecule.com |

A significant consequence of the PKC activation by 1,2-Dipalmitoyl-rac-glycerol is the modulation of gene expression, particularly genes involved in growth regulation. smolecule.com The signal transduction cascades initiated by PKC activation culminate in the nucleus, where they influence the activity of transcription factors. larodan.com These transcription factors then bind to specific DNA sequences to either promote or inhibit the expression of target genes.

Specifically, the PKC signaling pathway is known to induce the expression of growth regulatory genes. smolecule.com This can, in turn, affect cell proliferation and may play a role in tumor promotion. smolecule.com The ability of DAGs to activate PKC and subsequently influence gene expression links lipid signaling directly to the fundamental processes controlling cell fate and behavior. molbiolcell.orgscbt.com

Involvement in Specific G-Protein Coupled Receptor Signaling

1,2-Dipalmitoyl-rac-glycerol is a key second messenger generated downstream of certain G-protein coupled receptors (GPCRs), particularly those that couple to the Gq alpha subunit (Gαq). smolecule.comroyalsocietypublishing.org The activation of these receptors by their specific ligands (e.g., hormones, neurotransmitters) initiates a canonical signaling pathway that leads to the production of DAG. wikipedia.org

Upon ligand binding, the GPCR activates the Gq protein, which in turn activates the enzyme phospholipase C (PLC). smolecule.comwikipedia.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. molbiolcell.org While IP3 diffuses into the cytoplasm to trigger calcium release from intracellular stores, the newly generated 1,2-diacylglycerol, including species like 1,2-Dipalmitoyl-rac-glycerol, remains in the plasma membrane to activate PKC. molbiolcell.orgwikipedia.org

This mechanism is central to the function of several important GPCR families, including:

Muscarinic acetylcholine (B1216132) receptors (specifically M1 and M3 subtypes). smolecule.comsnmjournals.org

α1-adrenergic receptors . smolecule.comwikipedia.org

Histamine H1 receptors . smolecule.com

Vasopressin V1 receptors . smolecule.com

The generation of 1,2-Dipalmitoyl-rac-glycerol in this context is a critical step that translates an external signal into an internal cellular response via the activation of PKC and its downstream targets. smolecule.com

Influence on Intracellular cAMP Generation

The direct influence of 1,2-Dipalmitoyl-rac-glycerol on the generation of cyclic AMP (cAMP), another crucial second messenger, is not as direct as its role in PKC activation. The primary pathway for cAMP production involves the activation of adenylyl cyclase by Gs-protein coupled receptors. nih.gov However, there is significant crosstalk between the Gq/PLC/DAG pathway and the Gs/adenylyl cyclase/cAMP pathway.

Research on a closely related compound, 1,2-dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (DPPG), has shown that it can decrease glycerol (B35011) release in adipose tissue, a process that is critically regulated by intracellular cAMP. nih.gov This suggests an indirect modulatory role, potentially through inhibiting cAMP production or acting on downstream components of the cAMP signaling pathway. nih.gov

Furthermore, studies have revealed that some enzymes that metabolize cAMP, such as certain phosphodiesterases (PDEs), can be part of larger signaling complexes that may include DAG-binding proteins or be influenced by phosphatidic acid (the metabolite of DAG). mdpi.comnih.gov This spatial regulation points to a complex interplay between the two signaling systems rather than a simple, direct activation or inhibition of cAMP generation by 1,2-Dipalmitoyl-rac-glycerol itself. For instance, a diacylglycerol lipase (B570770), which breaks down DAG, has been shown to be stimulated by a cAMP-dependent protein kinase, indicating that cAMP signaling can regulate DAG levels. royalsocietypublishing.orgnih.gov

Enzymatic Transformations and Lipid Metabolism Research

Substrate for Phospholipases and Hydrolysis Mechanisms

While 1,2-diacylglycerols (DAGs) like 1,2-Dipalmitoyl-rac-glycerol are primarily known as products of phospholipase C (PLC) activity, they also serve as substrates for other lipolytic enzymes, such as diacylglycerol lipases.

Phospholipase C enzymes cleave phospholipids (B1166683), specifically phosphatidylinositol 4,5-bisphosphate (PIP2), just before the phosphate (B84403) group. wikipedia.org This hydrolysis reaction yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and a diacylglycerol, such as 1,2-Dipalmitoyl-rac-glycerol. wikipedia.orgnih.govnih.gov This process is a fundamental step in cellular signal transduction.

Once formed, 1,2-Dipalmitoyl-rac-glycerol can be further metabolized. It is a substrate for diacylglycerol kinases, which phosphorylate it to produce phosphatidic acid, or it can be hydrolyzed by diacylglycerol lipases. The hydrolysis of DAG by these lipases breaks the ester bonds, releasing the constituent fatty acids (in this case, palmitic acid) and glycerol (B35011). This enzymatic action is crucial for terminating the signaling role of DAG and for the recycling of its components within the cell's metabolic pathways. For instance, studies on the hydrolysis of other endocannabinoid diacylglycerols, like 2-arachidonoylglycerol (B1664049) (2-AG), show rapid enzymatic breakdown by monoglyceride lipase (B570770) (MGL), highlighting the role of lipases in regulating glyceride signaling molecules. nih.gov

The general mechanism for the hydrolysis of the ester bonds in 1,2-Dipalmitoyl-rac-glycerol by a lipase involves the catalytic action of the enzyme at the lipid-water interface, leading to the release of free fatty acids and glycerol.

Table 1: Role of 1,2-Dipalmitoyl-rac-glycerol in PLC-Mediated Pathway

| Enzyme | Substrate | Product 1 | Product 2 | Significance |

| Phospholipase C (PLC) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Inositol 1,4,5-trisphosphate (IP3) | 1,2-Diacylglycerol (e.g., 1,2-Dipalmitoyl-rac-glycerol) | Generation of second messengers for signal transduction wikipedia.orgnih.gov |

| Diacylglycerol Lipase | 1,2-Dipalmitoyl-rac-glycerol | Palmitic Acid | Monoacylglycerol/Glycerol | Termination of DAG signaling; fatty acid recycling |

| Diacylglycerol Kinase | 1,2-Dipalmitoyl-rac-glycerol | Phosphatidic Acid | - | Continuation of signaling cascade |

Investigation of Enzyme Kinetics on Lipid Interfaces

The study of enzymes that act on lipid substrates, such as phospholipases and lipases, requires an understanding of their behavior at lipid-water interfaces. 1,2-Dipalmitoyl-rac-glycerol is utilized in research to create artificial lipid environments, such as monolayers, to investigate these kinetics. nih.gov

A key challenge in studying lipolytic enzymes is that their activity is not dependent on the simple concentration of the substrate in the bulk solution, but rather on its concentration and arrangement at an interface. uu.nl Techniques like the monolayer technique allow researchers to study the hydrolysis of lipids under controlled surface pressure, measuring the disappearance of the substrate per unit area over time. uu.nl

One advanced method used in this field is "surface dilution kinetics". nih.gov This approach helps to elucidate the mechanistic role of the interface in the rate of lipid hydrolysis. A novel assay employs enantiomers of lipids (D-isomers) as inert diluents for the active L-isomers. nih.gov Since most lipolytic enzymes are stereoselective for the L-enantiomer, varying the ratio of L- to D-lipids allows researchers to change the surface concentration of the substrate while keeping the physical properties of the interface constant. nih.gov This technique has been effectively used to characterize the kinetic parameters of enzymes like bee-venom phospholipase A2 at bile salt and phospholipid aggregate interfaces. nih.gov Studies on the interaction of various surfactants with dipalmitoyl glycerol monolayers have also provided insights into the kinetics and mechanisms of these interfacial reactions. nih.gov

Table 2: Key Concepts in Lipid Interface Kinetics

| Concept | Description | Relevance to 1,2-Dipalmitoyl-rac-glycerol |

| Lipid-Water Interface | The boundary layer where lipolytic enzymes are active. Physical properties of this layer (e.g., surface pressure, lipid packing) affect enzyme function. | Forms stable monolayers and interfaces for kinetic studies. nih.gov |

| Monolayer Technique | A method where a single layer of lipid molecules is spread on an aqueous subphase, allowing for precise control of surface area and pressure. | Used to study the kinetics of enzymatic hydrolysis by measuring changes in the monolayer over time. uu.nl |

| Surface Dilution Kinetics | A kinetic model that accounts for the binding of the enzyme to the lipid interface and its subsequent catalytic action on the substrate molecules within that interface. | Provides a framework to analyze data from experiments using 1,2-Dipalmitoyl-rac-glycerol as part of an artificial membrane. nih.gov |

Transesterification Reactions

Transesterification is a chemical reaction that involves the exchange of an acyl group of an ester with an acyl group of another alcohol. In lipid chemistry, this process is widely used to produce derivatives of glycerol, such as glycerol carbonate or glycerol esters. researchgate.net

The general mechanism for base-catalyzed transesterification of glycerol involves the activation of a glycerol molecule by a base catalyst, which abstracts a proton from one of glycerol's hydroxyl groups. researchgate.net This creates a more nucleophilic glyceroxide anion. This anion can then attack an ester, such as dimethyl carbonate, leading to the formation of a new product (e.g., glycerol carbonate) and releasing a molecule of alcohol (e.g., methanol). researchgate.net

While glycerol itself is the most common starting material, its derivatives, including 1,2-Dipalmitoyl-rac-glycerol, can also participate in transesterification reactions. The free hydroxyl group at the sn-3 position of 1,2-Dipalmitoyl-rac-glycerol can react with other esters in the presence of a suitable catalyst. This could be used, for example, to synthesize specific structured triacylglycerols where a different fatty acid is added at the third position.

Regulatory Roles in Glycerol Metabolism

One of the most well-documented roles of 1,2-diacylglycerols is their function as second messengers in signal transduction pathways that regulate a vast array of cellular processes. 1,2-Dipalmitoyl-rac-glycerol, as a member of this class, is a key activator of Protein Kinase C (PKC). nih.govyoutube.com

The activation of PKC is a critical event in cellular signaling. Following the stimulation of a cell surface receptor, PLC is activated and hydrolyzes PIP2 to generate DAG and IP3. wikipedia.orgyoutube.com DAG remains within the plasma membrane and recruits PKC, which is then activated in the presence of calcium ions (released from intracellular stores by IP3) and phosphatidylserine (B164497). nih.gov

Research has shown that the activation of PKC by sn-1,2-diacylglycerols is highly specific. The process is thought to involve a three-point attachment of the DAG molecule to the surface-bound PKC complex. nih.gov This interaction requires both carbonyl groups of the ester linkages and the free 3-hydroxyl group for maximal activity. nih.gov Once activated, PKC phosphorylates a multitude of target proteins, leading to a cascade of cellular responses that can include cell growth, differentiation, and changes in metabolism. For example, the activation of PKC by the synthetic DAG analogue 1,2-dioctanoyl-sn-glycerol (B43705) (diC8) has been shown to cause significant changes in neuronal growth cones, affecting the actin cytoskeleton and neurite outgrowth. nih.gov This highlights the powerful regulatory influence of DAGs on fundamental cellular functions.

Crystallization Behavior and Polymorphism in Lipid Systems

Polymorphic Forms and Phase Transitions

Triacylglycerols (TAGs) are known to crystallize in at least three main polymorphic forms, denoted as α, β', and β. These forms increase in thermodynamic stability from α to β, a result of the progressively denser packing of the alkyl chains. The transition between these forms can occur either through a solid-state transformation or be mediated by the molten state.

The least stable polymorph, α, is often the first to crystallize from the melt. It possesses a hexagonal chain packing. The β' form is more stable and is characterized by an orthorhombic perpendicular packing. The most stable polymorph is the β form, which has a triclinic parallel chain packing. The specific polymorphic behavior of an asymmetric mixed-acid TAG like 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) has been studied, and similar principles apply to 1,2-Dipalmitoyl-rac-glycerol. ub.eduwhiterose.ac.uk For instance, in some complex TAGs, multiple β' and β forms (e.g., β'2, β'1, β2, and β1) have been identified. ub.edunih.gov

Phase transitions between these forms are fundamental to the material's properties. For example, the transformation from the α to the β' form, and subsequently to the β form, can be observed through techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). These transitions are marked by distinct thermal events and changes in the crystal lattice spacings. ub.eduwhiterose.ac.uk

Influence of Thermal Conditions (Cooling and Heating Rates) on Crystallization Kinetics and Polymorph Occurrence

Thermal conditions, particularly the rates of cooling and heating, exert a significant influence on which polymorphic forms appear and how they transform. The kinetics of crystallization are directly tied to these external factors. whiterose.ac.uk

Generally, rapid cooling of a lipid from its molten state favors the formation of the least stable α polymorph. researchgate.netconsensus.app This is because the molecules have insufficient time to arrange into a more ordered and stable configuration. Slower cooling rates, conversely, allow for the formation of more stable forms like β' and β directly from the melt. nih.govresearchgate.netconsensus.app Studies on various TAGs have consistently shown that less stable forms predominate at high cooling rates, while lower velocities lead to the crystallization of more stable forms. researchgate.netconsensus.app

The heating rate also plays a crucial role in the transformation pathways between polymorphs. Polymorphic transformations can occur either in the solid state or be melt-mediated. ub.edunih.gov In a melt-mediated transformation, a less stable form melts, and a more stable form crystallizes from this melt. Research on 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) has shown that its transformations consistently occur through the melt, regardless of the heating conditions applied. researchgate.net However, for other TAGs, the heating rate can determine whether a transition is solid-state or melt-mediated. ub.edunih.gov

The table below summarizes the general effect of thermal rates on polymorph occurrence in TAGs.

| Thermal Rate | Predominant Polymorph upon Cooling | Transformation Behavior upon Heating |

| Fast | α (least stable) | Often melt-mediated transformations to more stable forms. ub.eduresearchgate.net |

| Slow | β' or β (more stable) | May exhibit solid-state or melt-mediated transformations depending on the specific lipid and heating rate. ub.edunih.gov |

Role of Molecular Symmetry in Crystallization

Molecular symmetry has a significant impact on the two-dimensional and three-dimensional crystallization of molecules. nih.gov The arrangement of molecules in a crystal lattice is a balance between achieving close packing, driven by van der Waals forces, and satisfying the symmetry requirements of the molecule itself. nih.gov

Triacylglycerols can be classified based on the fatty acids attached to the glycerol (B35011) backbone. Asymmetric TAGs, such as 1,2-Dipalmitoyl-rac-glycerol where two identical fatty acids are on adjacent positions, have lower symmetry compared to their symmetric counterparts like 1,3-Dipalmitoyl-rac-glycerol. This asymmetry influences how the molecules pack together. Studies on other asymmetric TAGs like 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) show complex polymorphic behavior, which is partly attributable to their reduced molecular symmetry. ub.eduwhiterose.ac.uk The lack of symmetry can frustrate simple packing arrangements, sometimes leading to the formation of less stable polymorphs or more complex crystal structures. nih.gov

Effects of Chain-Length Mismatch on Lipid Crystal Structure

In mixed-acid TAGs, the difference in the lengths of the fatty acid chains significantly affects the crystal packing. Research on a series of 1,2-dipalmitoyl-3-acyl-sn-glycerols, where the acyl chain at the sn-3 position was varied, has identified several distinct packing modes based on the degree of chain-length mismatch. umn.edu

Three primary packing arrangements were identified:

Double-layer diglyceride-type: Observed when the third acyl chain is very short (e.g., acetyl or butyryl). The molecules pack in a bilayer with the long palmitoyl (B13399708) chains arranged parallel to each other. umn.eduacs.org

Triple-layer triglyceride-type: This occurs with intermediate-length acyl chains (e.g., hexanoyl or octanoyl). The shorter acyl chains form a distinct middle layer that is situated between two layers of the longer palmitoyl chains. umn.edu

Double-layer triglyceride-type: Exhibited by TAGs with longer acyl chains at the third position (e.g., dodecanoyl or tetradecanoyl), approaching the length of the palmitoyl chains. In this structure, the acyl chains at the sn-1 and sn-2 positions form a nearly straight line, and the sn-3 chain folds to lie parallel to the sn-1 chain. umn.edu

These findings demonstrate that the crystal structure of lipids like 1,2-Dipalmitoyl-rac-glycerol can be systematically altered by introducing a third fatty acid of a different length, leading to fundamentally different layered packing modes.

Eutectic Behavior in Binary and Ternary Lipid Mixtures

When different lipids are mixed, they can exhibit various phase behaviors, including the formation of solid solutions, molecular compounds, or eutectic systems. sciopen.com A eutectic is a mixture of substances that melts and solidifies at a single temperature that is lower than the melting points of the individual components.

Studies on binary mixtures involving the closely related compound 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) have demonstrated clear eutectic behavior. For example, a binary mixture of PPO and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) was found to form a eutectic system. acs.orgresearchgate.net The construction of phase diagrams for binary and ternary mixtures, often using DSC and XRD, reveals the specific compositions and temperatures at which eutectic points occur. acs.org This behavior is critical in natural fats and commercial fat blends, as the presence of a eutectic can significantly lower the melting point and alter the texture of the product. researchgate.net

Solid-State Isomerization Phenomena

Isomerization refers to the process where a molecule is transformed into an isomer with a different arrangement of atoms. In the context of glycerides, this often involves the migration of an acyl group from one position on the glycerol backbone to another. This process can occur in the solid state, particularly with diacylglycerols.

It has been reported that a solid mixture of 1,3- and 1,2-diacylglycerols can be isomerized to the more stable 1,3-diacylglycerol form. This transformation can be achieved by holding the solid mixture at a temperature approximately 5°C below its melting point for an extended period. acs.org This indicates that 1,2-Dipalmitoyl-rac-glycerol, when in a solid mixture with its 1,3-isomer, could undergo acyl migration to favor the formation of the thermodynamically more stable 1,3-dipalmitoyl-rac-glycerol.

Applications in Biomedical and Biotechnological Research Systems

Drug Delivery Systems and Encapsulation Technologies

The utility of 1,2-Dipalmitoyl-rac-glycerol in pharmaceutical formulations is well-established, particularly in the development of lipid-based drug delivery systems like liposomes and solid lipid nanoparticles (SLNs). As a key structural component, it helps form stable vesicles capable of encapsulating a wide range of therapeutic agents. chemimpex.com Its high melting point and stability contribute to the robustness of these delivery systems. chemimpex.com These carrier systems can encapsulate both hydrophilic and hydrophobic drugs, a versatility that is crucial for formulating treatments for a variety of diseases. chemimpex.com The emulsifying properties of 1,2-Dipalmitoyl-rac-glycerol are also beneficial, enhancing the solubility and stability of drug formulations. chemimpex.com

Lipid-based nanoparticles containing 1,2-Dipalmitoyl-rac-glycerol can be engineered for targeted drug delivery, a strategy designed to increase drug concentration at the site of disease while minimizing off-target effects. nih.govnih.gov These strategies are broadly categorized as passive and active targeting.

Passive Targeting: This approach leverages the pathophysiology of diseased tissues, particularly tumors. The Enhanced Permeation and Retention (EPR) effect is a key mechanism, where nanoparticles accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage. Formulations incorporating 1,2-Dipalmitoyl-rac-glycerol contribute to the stability and size characteristics of liposomes (typically 50–200 nm) that are optimal for the EPR effect. nih.gov Furthermore, the surface of these liposomes can be modified with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This creates a hydrophilic barrier that reduces recognition by the immune system, thereby prolonging circulation time and enhancing the probability of accumulation at the target site. nih.gov

Active Targeting: For greater specificity, liposomes can be functionalized with targeting ligands that bind to specific receptors overexpressed on the surface of target cells. nih.gov Common ligands include antibodies, antibody fragments, and peptides that recognize specific antigens or receptors on cancer cells, for example. nih.govnih.gov 1,2-Dipalmitoyl-rac-glycerol provides a stable lipid bilayer matrix to which these targeting molecules can be anchored, ensuring the integrity of the delivery vehicle as it travels to its destination. nih.gov

The incorporation of 1,2-Dipalmitoyl-rac-glycerol into drug delivery systems can significantly enhance the bioavailability of therapeutic agents. chemimpex.com This is achieved through several mechanisms:

Improved Solubility: For poorly water-soluble (hydrophobic) drugs, encapsulation within the lipid bilayer of liposomes or SLNs improves their dispersion in aqueous environments, a critical factor for absorption. chemimpex.com

Protection from Degradation: The lipid vesicle shields the encapsulated drug from enzymatic degradation in the gastrointestinal tract and rapid metabolism in the bloodstream. This protection allows more of the active drug to reach its target.

Enhanced Absorption: The lipid nature of the carriers facilitates fusion with cell membranes, promoting the cellular uptake of the encapsulated drug. This is particularly advantageous for delivering drugs across biological barriers like the intestinal wall.

Interactive Table: Drug Delivery Strategies

| Targeting Strategy | Mechanism | Role of 1,2-Dipalmitoyl-rac-glycerol | Key Ligands/Modifiers |

| Passive Targeting | Enhanced Permeation and Retention (EPR) Effect; Reduced Immune Clearance | Provides structural stability and optimal size for nanoparticles. | Polyethylene Glycol (PEG) |

| Active Targeting | Ligand-Receptor Binding | Forms a stable matrix for anchoring targeting molecules. | Antibodies, Peptides |

Vaccine Adjuvant Development and Lipid-Based Carriers

Lipid-based carriers are crucial in modern vaccine development, where they often function as adjuvants—substances that enhance the immune response to an antigen. Closely related compounds, such as the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (DPPG), are essential components in these advanced adjuvant systems. axispharm.comnih.gov These lipids are used to formulate liposomes that act as delivery vehicles for vaccine antigens and immunostimulatory molecules. axispharm.comnih.gov

The particulate nature of these liposomes facilitates their uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The co-delivery of the antigen and an immunostimulator (like a Toll-like receptor agonist) to the same APC is critical for mounting a potent and durable immune response. The stability provided by saturated lipids like DPPG ensures the integrity of the liposome, allowing for this effective co-delivery. axispharm.com This approach can lead to stronger T-cell mediated immunity, which is essential for vaccines against intracellular pathogens and cancer. nih.gov

Model Systems for Disease Research

1,2-Dipalmitoyl-rac-glycerol serves as a fundamental tool in disease research, primarily due to its presence in natural biological membranes and its utility in creating artificial membrane models. moleculardepot.com These model systems, such as liposomes and lipid bilayers, allow researchers to study complex cellular processes in a controlled environment. chemimpex.com By incorporating specific proteins or other molecules into these artificial membranes, scientists can investigate membrane dynamics, protein function, and the effects of drugs on membrane properties. chemimpex.com

Research into programmed cell death pathways, such as apoptosis, is critical for understanding and treating diseases like cancer. While 1,2-Dipalmitoyl-rac-glycerol itself is a building block, its derivatives have been directly implicated in these processes. For instance, a synthesized derivative, rac-1,2-O-Dipalmitoyl-glycero-3-phosphoethanolamine, has been shown to induce both early and late-stage apoptosis in normal human lung fibroblasts. researchgate.net In these studies, flow cytometry was used to quantify the percentage of apoptotic cells after treatment.

The findings from one such study are summarized below:

Interactive Table: Apoptosis Induction by a 1,2-Dipalmitoyl-glycerol Derivative

| Concentration (µg/mL) | Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) |

| 1000 | 24 | 11.45 ± 0.49 | 2.50 ± 0.28 |

| 1000 | 48 | 15.10 ± 1.27 | 10.95 ± 2.47 |

Data adapted from studies on rac-1,2-O-Dipalmitoyl-glycero-3-phosphoethanolamine in NHLF cells. researchgate.net

Such research highlights the potential for lipid molecules derived from 1,2-Dipalmitoyl-rac-glycerol to be used as tools to study and potentially modulate cell death pathways, which is a cornerstone of cancer research. biosynth.com

Lipid peroxidation—the oxidative degradation of lipids—is a key event in cellular injury and is central to a form of programmed cell death known as ferroptosis. nih.govnih.gov Ferroptosis is characterized by iron-dependent accumulation of lipid hydroperoxides. nih.gov Research in this area often uses model membranes to understand the chemical and physical consequences of lipid oxidation.

The susceptibility of a lipid to peroxidation is largely determined by the degree of unsaturation in its acyl chains. Polyunsaturated fatty acids are highly prone to oxidation, whereas saturated fatty acids, like the palmitic acid in 1,2-Dipalmitoyl-rac-glycerol, are resistant. Studies on liposomes composed of related saturated phospholipids (B1166683), such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), show that these membranes are much less permeable and more stable against oxidative stress compared to those made with unsaturated lipids. nih.gov

Therefore, 1,2-Dipalmitoyl-rac-glycerol is used in model systems to represent stable, ordered membrane domains that are inherently protected from the lipid peroxidation that drives ferroptosis. nih.gov By creating mixed lipid vesicles, researchers can study how the presence of saturated lipids like 1,2-Dipalmitoyl-rac-glycerol can modulate the peroxidation of more vulnerable unsaturated lipids within a membrane, providing insights into the natural defense mechanisms that cells employ to resist ferroptosis. mdpi.com

Research on Epidermal Hyperplasia and Tumor Promotion Potential

While various diacylglycerol (DAG) molecules are studied for their role in cell signaling pathways that can influence cell proliferation, specific research focusing on 1,2-Dipalmitoyl-rac-glycerol's direct potential to induce epidermal hyperplasia or act as a tumor promoter is not extensively detailed in available scientific literature. Studies on structurally related lipids, such as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), have investigated effects on tumor growth by modulating immune cell infiltration, such as neutrophils, in the tumor microenvironment. For instance, research on PLAG in a Lewis lung carcinoma mouse model showed it could inhibit tumor overgrowth by suppressing excessive neutrophil infiltration. Other studies have looked at different DAGs in the context of atopic dermatitis, a condition which can involve epithelial thickening (hyperplasia), and found that compounds like PLAG can improve skin lesions. However, these findings are specific to other molecules and cannot be directly attributed to 1,2-Dipalmitoyl-rac-glycerol.

Biochemical Research Tools and Reagents

1,2-Dipalmitoyl-rac-glycerol serves as a valuable tool in biochemical research, primarily due to its role as a diacylglycerol. Diacylglycerols are crucial second messengers in cellular signal transduction. A primary function of DAGs in research is the activation of Protein Kinase C (PKC). The activation of PKC by diacylglycerols is a highly specific process that is fundamental to studying a multitude of cellular pathways, including cell growth, differentiation, and apoptosis.

Researchers utilize synthetic diacylglycerols like 1,2-Dipalmitoyl-rac-glycerol to mimic the endogenous production of DAG and selectively activate PKC isoforms in a controlled experimental setting. By introducing this lipid to cell cultures, scientists can investigate the downstream effects of PKC activation. While analogues with shorter acyl chains, such as sn-1,2-dioctanoylglycerol, are often used for their cell-permeant properties, 1,2-Dipalmitoyl-rac-glycerol provides a tool with specific physical properties conferred by its long, saturated palmitoyl (B13399708) chains. This allows for investigations into how lipid bilayer characteristics and the specific structure of DAG influence PKC-mediated signaling events.

Table 1: Properties of 1,2-Dipalmitoyl-rac-glycerol as a Biochemical Reagent

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | (±)-1,2-Dipalmitin, 1,2-Dihexadecanoyl-rac-glycerol | |

| Molecular Formula | C35H68O5 | |

| Molecular Weight | 568.91 g/mol | |

| Form | Powder | |

| Biological Source | Synthetic | |

| Primary Function | Protein Kinase C (PKC) Activator |

| Lipid Type | Neutral Glyceride | |

Construction of Synthetic Protocell Membranes

1,2-Dipalmitoyl-rac-glycerol is a key starting material in the bottom-up synthesis of complex phospholipids used to construct synthetic protocell membranes. Protocells are simplified, artificially created cells that scientists use to study fundamental biological processes, such as the origins of life or complex cellular behaviors. The membrane of these protocells is a critical component, and its construction often relies on lipids synthesized in the lab.

A specific application involves using 1,2-dipalmitoyl-rac-glycerol to create redox-sensing protocell membranes. The synthesis involves a multi-step process where 1,2-dipalmitoyl-rac-glycerol is first phosphorylated and then modified with other chemical groups to yield specialized phospholipids. For example, it is the precursor for synthesizing alkynyl rac-DPPC ([1,2-Dipalmitoyl-rac-glycero-3-phosphocholine]), a key amphiphilic module. This module can then be linked to various redox-sensing molecules through "click" chemistry. These functionalized phospholipids are then used to form vesicles, or liposomes, which serve as the basic structure of the protocell membrane. This allows researchers to create artificial cells capable of sensing and responding to specific chemical signals in their environment, such as reactive oxygen species.

Table 2: Key Steps in Synthesizing Redox-Sensing Phospholipids from 1,2-Dipalmitoyl-rac-glycerol

| Step | Description | Purpose | Source(s) |

|---|---|---|---|

| 1. Phosphorylation | 1,2-dipalmitoyl-rac-glycerol is reacted in a cooled vessel with reagents like triethylamine. | To add a phosphate (B84403) group to the glycerol (B35011) backbone, creating a phosphatidic acid derivative. | |

| 2. Alkyne Tagging | The phosphorylated intermediate is then reacted with a compound such as 3-dimethylamino-1-propyne. | To introduce an alkyne functional group, which is essential for the subsequent "click" chemistry reaction. |

| 3. "Click" Reaction | The resulting alkynyl-phospholipid (alkynyl rac-DPPC) is reacted with azide-containing redox-sensing molecules via a copper-catalyzed azide-alkyne cycloaddition. | To covalently attach the sensing modules to the phospholipid, creating the final functionalized lipid for the protocell membrane. | |

Future Research Directions

Elucidation of Complex Molecular Mechanisms in Biological Systems

While it is established that 1,2-diacylglycerols (DAGs) are crucial second messengers in cellular signaling, the specific roles of different acyl chain compositions, such as in 1,2-Dipalmitoyl-rac-glycerol, are not yet fully understood. Future research is poised to dissect these complex molecular mechanisms. A primary focus will be on its interaction with Protein Kinase C (PKC), a family of enzymes pivotal in regulating a multitude of cellular functions. It is understood that DAGs activate PKC, leading to a cascade of cellular responses. youtube.com Studies have shown that the activation of PKC by sn-1,2-diacylglycerols is highly specific, requiring both carbonyl moieties of the oxygen esters and the 3-hydroxyl group for maximal activity. nih.govresearchgate.net Future investigations will likely delve into how the dipalmitoyl chains of 1,2-Dipalmitoyl-rac-glycerol specifically influence the binding and activation of different PKC isoforms. This could reveal a previously unappreciated level of specificity in cellular signaling.

Furthermore, the activation of PKC by diacylglycerols like 1,2-dioctanoyl-s,n-glycerol has been shown to cause significant, yet reversible, changes in the shape of neuronal growth cones and the organization of the actin cytoskeleton. bohrium.comnih.gov This points to a role for specific DAGs in neuronal development and plasticity. Research focusing on 1,2-Dipalmitoyl-rac-glycerol could uncover its particular contribution to these processes. As a common component of biological membranes, its influence on membrane biophysics, including fluidity, curvature, and the formation of lipid domains, also warrants deeper investigation. moleculardepot.comacs.org

Development of Advanced Lipid-Based Biomaterials

The amphipathic nature and biocompatibility of 1,2-Dipalmitoyl-rac-glycerol make it a promising candidate for the development of advanced lipid-based biomaterials. chemimpex.com Its properties are particularly advantageous in the formulation of drug delivery systems. chemimpex.comchemimpex.com Future research will likely focus on optimizing its use in liposomes and lipid nanoparticles (LNPs) to enhance the delivery of therapeutic agents. nih.govnih.govmdpi.com

The inclusion of 1,2-Dipalmitoyl-rac-glycerol and its derivatives in these nanocarriers can improve the encapsulation of both hydrophobic and hydrophilic drugs, increase their stability, and facilitate their targeted delivery. chemimpex.comchemimpex.com For instance, related compounds like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (DPPG) are already being used in the formulation of nanodroplets for the targeted release of drugs. mdpi.com Further studies could explore how the specific properties of 1,2-Dipalmitoyl-rac-glycerol, such as its high melting point, can be leveraged to create more stable and efficient drug delivery vehicles. chemimpex.com The development of lipid-polymer hybrid nanosystems is another promising area, where the unique characteristics of this lipid could be combined with the advantages of polymeric nanoparticles to create next-generation drug delivery platforms. mdpi.com

| Future Research Area | Focus | Potential Impact |

|---|---|---|

| PKC Isoform Specificity | Investigating the differential activation of Protein Kinase C isoforms by 1,2-Dipalmitoyl-rac-glycerol. | A more precise understanding of cellular signaling pathways and the potential for targeted therapeutic intervention. |

| Neuronal Plasticity | Examining the role of 1,2-Dipalmitoyl-rac-glycerol in neuronal growth cone dynamics and synaptic function. | Insights into brain development and the potential for new treatments for neurological disorders. |

| Membrane Biophysics | Studying the influence of 1,2-Dipalmitoyl-rac-glycerol on the physical properties of cellular membranes. | A better understanding of membrane-protein interactions and cellular transport mechanisms. |

Integration with Multi-Omics Approaches in Lipidomics Research

The advent of multi-omics technologies provides an unprecedented opportunity to understand the role of individual lipids, like 1,2-Dipalmitoyl-rac-glycerol, within the broader context of cellular and organismal biology. Future research will increasingly integrate lipidomics with genomics, transcriptomics, and proteomics to build a comprehensive picture of its functions. Such approaches can help in identifying the specific enzymes and pathways responsible for the synthesis and degradation of 1,2-Dipalmitoyl-rac-glycerol and how these are regulated in different physiological and pathological states.

Multi-omics studies have already begun to highlight the importance of glycerolipid metabolism in diseases like pancreatic cancer. mdpi.comresearchgate.net By specifically tracking the levels of 1,2-Dipalmitoyl-rac-glycerol and correlating them with changes in gene and protein expression, researchers can uncover its involvement in disease progression and identify new therapeutic targets. Furthermore, combining lipidomics with metabolomics can reveal how this particular diacylglycerol influences broader metabolic networks. nih.gov Advanced analytical techniques, such as mass spectrometry, will be crucial for the accurate identification and quantification of 1,2-Dipalmitoyl-rac-glycerol in complex biological samples. nih.govcaymanchem.com

Exploration of Novel Therapeutic and Diagnostic Applications

Building on a deeper understanding of its molecular mechanisms and its role in disease, future research will explore the direct therapeutic and diagnostic potential of 1,2-Dipalmitoyl-rac-glycerol. For instance, a synthetic derivative, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has shown therapeutic efficacy in a mouse model of atopic dermatitis by modulating the immune response. nih.govnih.gov This suggests that modified forms of diacylglycerols could be developed as novel therapeutic agents for inflammatory and autoimmune diseases.

In the realm of diagnostics, the composition of plasma diacylglycerols is emerging as a potential biomarker for metabolic syndrome. nih.govnih.gov Future studies could investigate whether specific changes in the levels of 1,2-Dipalmitoyl-rac-glycerol are indicative of disease onset or progression. Lipid profiling is also being explored for its potential to differentiate between psychiatric disorders such as schizophrenia and major depressive disorder, where alterations in diacylglycerol levels have been observed. mdpi.com The identification of 1,2-Dipalmitoyl-rac-glycerol as a specific biomarker could lead to the development of new diagnostic tools for a range of conditions, from metabolic diseases to neurological and psychiatric disorders. physiology.org

| Application Area | Research Focus | Potential Outcome |

|---|---|---|